6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one
Description
6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepin-5-one (CAS: 61479-31-0) is a bicyclic heterocyclic compound featuring a pyridine ring fused to an azepinone moiety. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 176.09506 g/mol (calculated exact mass) . The compound has garnered attention in medicinal chemistry due to its role as a scaffold for small-molecule antagonists. Notably, it was optimized via a scaffold-hopping strategy to yield potent CCR2 antagonists, such as Compound 15, which exhibits an IC₅₀ < 61.0 nM against CCR2 and 10-fold selectivity over CCR5 .
Key structural features include:
Properties
IUPAC Name |
6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-7-3-1-5-10-8(7)4-2-6-11-9/h1,3,5H,2,4,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIOFAIBUVGZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(=O)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484166 | |
| Record name | 6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61479-31-0 | |
| Record name | 6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with an appropriate amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the ring system, leading to a wide range of derivatives .
Scientific Research Applications
6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a scaffold for the development of new drugs, particularly as antagonists for specific receptors such as CCR2.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one involves its interaction with specific molecular targets. For instance, as a CCR2 antagonist, it binds to the chemokine receptor subtype 2 (CCR2), inhibiting its activity. This inhibition can modulate immune responses and has potential therapeutic applications in treating chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Alkyl Substituents
2-Methyl Derivative (CAS: 61479-33-2)
- Structure : A methyl group at position 2 of the pyridine ring.
- Molecular Formula : C₁₀H₁₂N₂O.
- Properties : Increased lipophilicity compared to the parent compound. The methyl group may enhance metabolic stability or receptor binding affinity.
- Activity: No direct biological data reported, but alkylation often improves pharmacokinetic profiles .
8,8-Dimethyl Derivative (CAS: 61479-34-3)
- Structure: Two methyl groups at position 8 of the azepinone ring.
- Molecular Formula : C₁₁H₁₄N₂O.
- Activity: Not explicitly reported, but such modifications are common in optimizing bioavailability .
6-tert-Butyl Derivative
Halogenated Derivatives
3-Bromo Derivative (CAS: 1822648-60-1)
Pharmacologically Active Analogs
Compound 15 (CCR2 Antagonist)
- Structure : 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one (scaffold-hopping variant).
- Activity : IC₅₀ < 61.0 nM against CCR2; 10-fold selectivity over CCR5.
- Significance : Demonstrates the importance of ring size and substitution patterns in CCR2 antagonism .
Compound 16 (CCR4 Antagonist)
Fused Heterocyclic Compounds
Thieno[3,2-c]quinoline Derivatives
- Structure: Thiophene fused to quinoline.
- Activity : Broad biological activities, including anticancer (e.g., inhibition of MCF-7 cell line) and kinase inhibition.
- Contrast: While structurally distinct from azepinones, these compounds highlight the pharmacological versatility of fused bicyclic systems .
5H-Furo[3,2-c]quinolin-4-ones
Structural and Pharmacological Data Table
Biological Activity
6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepin-5-one is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁N₂O
- Molecular Weight : 161.20 g/mol
- IUPAC Name : this compound
The compound features a bicyclic structure that combines a pyridine and an azepine ring, which contributes to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
-
Antimicrobial Activity
- Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and membrane integrity.
- Table 1 summarizes the antimicrobial efficacy against specific pathogens:
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -
Anticancer Properties
- The compound has been investigated for its anticancer potential. It has shown promise in inhibiting cell proliferation in various cancer cell lines through apoptosis induction.
- A notable study demonstrated that this compound reduced cell viability in breast cancer cells by approximately 50% at a concentration of 10 µM.
-
Neuroprotective Effects
- Preliminary research suggests neuroprotective properties which may be beneficial in treating neurodegenerative diseases. The compound appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways associated with disease progression.
- Receptor Modulation : It has been shown to interact with various receptors including serotonin and dopamine receptors, influencing neurotransmitter signaling.
Case Studies
- CCR2 Antagonism : A study reported the synthesis of novel CCR2 antagonists based on the scaffold of this compound. The most potent derivative exhibited an IC50 of 61 nM against CCR2 with selectivity over CCR5 .
- Antimicrobial Efficacy : Research highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. In vitro assays indicated significant inhibition of growth in resistant strains of Staphylococcus aureus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
